molecular formula C18H14N4O2S3 B2640733 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine CAS No. 890951-70-9

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Cat. No.: B2640733
CAS No.: 890951-70-9
M. Wt: 414.52
InChI Key: GVMIHSHOHWTPLB-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine: is a complex organic compound characterized by its unique structure, which includes benzothiazole and thiazolobenzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiazole and thiazolobenzothiazole rings through cyclization reactions. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate the cyclization and coupling processes .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: In biological research, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Uniqueness: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is unique due to its combination of benzothiazole and thiazolobenzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S3/c1-8-19-15-13(25-8)5-4-9-16(15)27-18(20-9)22-17-21-10-6-11(23-2)12(24-3)7-14(10)26-17/h4-7H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMIHSHOHWTPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=CC(=C(C=C5S4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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